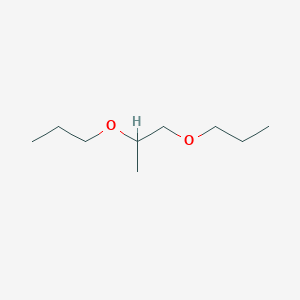
Propane, 1,2-dipropoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,2-dipropoxy- is an organic compound with the molecular formula C9H20O2. It is a derivative of propane where two propoxy groups are attached to the first and second carbon atoms of the propane backbone. This compound is part of the ether family and is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,2-dipropoxy- typically involves the reaction of 1,2-dibromopropane with sodium propoxide. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atoms are replaced by propoxy groups. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of Propane, 1,2-dipropoxy- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1,2-dipropoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ether compounds or other substituted products.
Aplicaciones Científicas De Investigación
Propane, 1,2-dipropoxy- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the preparation of biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Propane, 1,2-dipropoxy- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The propoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Propane, 1,1-dipropoxy-: Similar structure but with both propoxy groups attached to the same carbon atom.
Propane, 1,3-dipropoxy-: Propoxy groups attached to the first and third carbon atoms.
Propane, 2,2-dipropoxy-: Both propoxy groups attached to the second carbon atom.
Uniqueness
Propane, 1,2-dipropoxy- is unique due to the specific positioning of the propoxy groups, which imparts distinct chemical and physical properties. This positioning affects its reactivity, making it suitable for specific applications in synthesis and industrial processes.
Propiedades
Número CAS |
107715-57-1 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1,2-dipropoxypropane |
InChI |
InChI=1S/C9H20O2/c1-4-6-10-8-9(3)11-7-5-2/h9H,4-8H2,1-3H3 |
Clave InChI |
PVMMVWNXKOSPRB-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(C)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


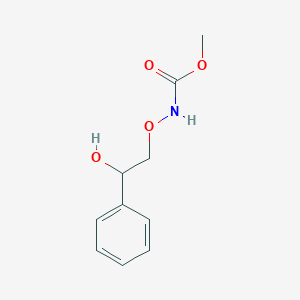
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
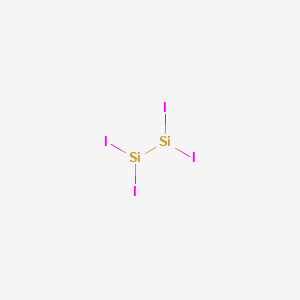
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
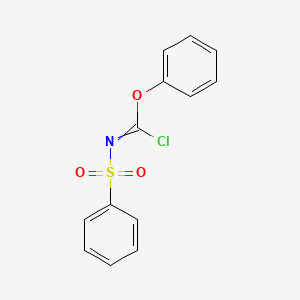
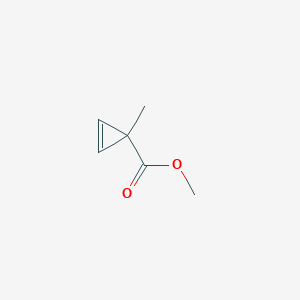
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
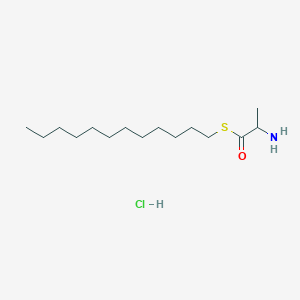
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
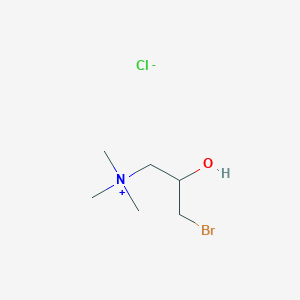
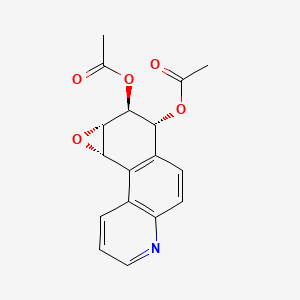
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
